molecular formula C21H25N5O3 B2764909 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1797574-28-7

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No. B2764909
CAS RN: 1797574-28-7
M. Wt: 395.463
InChI Key: XLSKHZZFIJQLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as CPI-455, is a small molecule inhibitor that has been identified as a potential therapeutic target for cancer treatment.

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

1,3-Disubstituted ureas possessing a piperidyl moiety, including compounds structurally related to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, have been synthesized to investigate their structure-activity relationships as inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have shown significant improvements in pharmacokinetic parameters over previously reported sEH inhibitors and demonstrated a 1000-fold increase in potency compared to morphine by reducing hyperalgesia in an in vivo inflammatory pain model (Rose et al., 2010).

Acetylcholinesterase Inhibition

A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share a structural motif with the compound , was synthesized and assessed for their antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking two pharmacophoric moieties to test compounds with greater conformational flexibility, showing that this new flexible spacer is compatible with high inhibitory activities (Vidaluc et al., 1995).

Hydrogen-Bonded Complex Formation

The synthesis and conformational studies of heterocyclic ureas (amides) have shown that they can unfold to form multiply hydrogen-bonded complexes. This research highlights the potential of these compounds to serve as useful building blocks for self-assembly, with the unfolding process representing a primitive mimicry of the helix-to-sheet transition shown by peptides (Corbin et al., 2001).

Intramolecular Hydrogen Bonding and Cytosine Complexation

Studies on pyrid-2-yl ureas, including those structurally related to 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, have explored the equilibria between two conformational isomers and their ability to bind cytosine with significant binding constants. This research provides insights into how electronic withdrawing substituents facilitate intermolecular cytosine complexation, enhancing our understanding of the structural factors that contribute to binding affinity (Chien et al., 2004).

Green Chemistry in Synthesis

A deep eutectic solvent of glucose-urea has been employed in the synthesis of piperidin-4-one derivatives, demonstrating an environmentally safe synthetic method that aligns with principles of green chemistry. This innovative approach highlights the importance of developing sustainable methodologies in chemical synthesis (Hemalatha et al., 2020).

properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-18-7-3-6-17(19(18)29-2)25-21(27)24-14-15-8-11-26(12-9-15)20-16(13-22)5-4-10-23-20/h3-7,10,15H,8-9,11-12,14H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSKHZZFIJQLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea

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